molecular formula C17H17BrN2OS B12466357 6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

Katalognummer: B12466357
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: MUHFBYAFLYIAKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a bromine atom at the 5th position, a 3,4-dimethylphenoxy group, and an ethylsulfanyl group attached to the benzodiazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Etherification: The 3,4-dimethylphenoxy group can be introduced through a nucleophilic substitution reaction between 3,4-dimethylphenol and an appropriate alkyl halide, such as 2-chloroethyl sulfide, under basic conditions.

    Thioether Formation: The final step involves the formation of the ethylsulfanyl group by reacting the intermediate with an appropriate thiol, such as ethanethiol, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert sulfoxides or sulfones back to the thioether.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium phosphate (K3PO4).

Major Products Formed

    Substitution Reactions: Various substituted benzodiazoles depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Thioethers.

    Coupling Reactions: Biaryl or alkyl-aryl compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

    Medicine: Potential use in drug discovery and development, particularly for its potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Applications in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole would depend on its specific application and target. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions. The presence of the bromine atom and the ethylsulfanyl group could influence its binding affinity and specificity towards certain molecular targets, such as receptors or enzymes involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-imidazole: Similar structure but with an imidazole ring instead of a benzodiazole ring.

    5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.

    5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-pyrazole: Similar structure but with a pyrazole ring instead of a benzodiazole ring.

Uniqueness

The uniqueness of 5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole lies in its specific combination of functional groups and the benzodiazole core, which may confer distinct chemical and biological properties compared to its analogs

Eigenschaften

Molekularformel

C17H17BrN2OS

Molekulargewicht

377.3 g/mol

IUPAC-Name

6-bromo-2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C17H17BrN2OS/c1-11-3-5-14(9-12(11)2)21-7-8-22-17-19-15-6-4-13(18)10-16(15)20-17/h3-6,9-10H,7-8H2,1-2H3,(H,19,20)

InChI-Schlüssel

MUHFBYAFLYIAKH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.